REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[Cl:6][C:7]1[CH:12]=[CH:11][N:10]2[N:13]=[CH:14][CH:15]=[C:9]2[N:8]=1.[Br:16]Br.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[OH-].[Na+]>C(O)(=O)C>[Br:16][C:15]1[CH:14]=[N:13][N:10]2[CH:11]=[CH:12][C:7]([Cl:6])=[N:8][C:9]=12 |f:0.1,4.5.6,7.8|
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=2N(C=C1)N=CC2
|
Name
|
|
Quantity
|
395 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature until all of the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
An ice bath was then put in place
|
Type
|
TEMPERATURE
|
Details
|
the solution chilled to 0° C
|
Type
|
STIRRING
|
Details
|
to stir for a further 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
to maintain an internal temperature of less than 40° C.
|
Type
|
CUSTOM
|
Details
|
Precipitated product was isolated by filtration
|
Type
|
WASH
|
Details
|
the filter cake washed with water
|
Type
|
CUSTOM
|
Details
|
to dry
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN2C1N=C(C=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |